trans-1-Ethyl-2-fluoro-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-ethyl-2-fluorocyclopropanecarboxylic acid: is an organic compound with the molecular formula C6H9FO2. It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with an ethyl group and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-1-ethyl-2-fluorocyclopropanecarboxylic acid typically involves the reaction of halogenated cyclopropane derivatives with metals in the presence of bases. One common method is the reductive dehalogenation of 2-fluoro-1-cyclopropanecarboxylic acid derivatives using metals such as zinc or magnesium in the presence of a base like sodium hydroxide . The reaction conditions often include the addition of hydrogen to facilitate the reductive process.
Industrial Production Methods: Industrial production of trans-1-ethyl-2-fluorocyclopropanecarboxylic acid may involve large-scale synthesis using similar reductive dehalogenation techniques. The process is optimized for high yield and selectivity, ensuring the production of the desired trans-isomer .
Chemical Reactions Analysis
Types of Reactions: Trans-1-ethyl-2-fluorocyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Trans-1-ethyl-2-fluorocyclopropanecarboxylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-ethyl-2-fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
- 2-fluorocyclopropanecarboxylic acid
- 1-ethylcyclopropanecarboxylic acid
- 2-chlorocyclopropanecarboxylic acid
Comparison: Trans-1-ethyl-2-fluorocyclopropanecarboxylic acid is unique due to the presence of both an ethyl group and a fluorine atom on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds. The fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C6H9FO2 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
(1S)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9)/t4?,6-/m1/s1 |
InChI Key |
XUWLDAPAGCAOMG-BAFYGKSASA-N |
Isomeric SMILES |
CC[C@]1(CC1F)C(=O)O |
Canonical SMILES |
CCC1(CC1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.